1-(3-amino-4-methylphenyl)ethanol
Overview
Description
1-(3-amino-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-amino-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Amino-4-methylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is preferred due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .
Chemical Reactions Analysis
Types of Reactions: 1-(3-amino-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 1-(3-Amino-4-methylphenyl)ethanone
Reduction: 1-(3-Amino-4-methylphenyl)ethanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-amino-4-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Amino-4-methylphenyl)ethanone: Similar structure but lacks the hydroxyl group.
1-(3-Amino-4-methylphenyl)ethanamine: Similar structure but lacks the hydroxyl group and has an additional amino group.
1-(3-Hydroxy-4-methylphenyl)ethan-1-ol: Similar structure but lacks the amino group.
Uniqueness: 1-(3-amino-4-methylphenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its similar compounds .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3 |
InChI Key |
RIDMUEAXEZMIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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